molecular formula C14H13NO B142796 4-Acetylaminobiphenyl CAS No. 4075-79-0

4-Acetylaminobiphenyl

Cat. No. B142796
Key on ui cas rn: 4075-79-0
M. Wt: 211.26 g/mol
InChI Key: SVLDILRDQOVJED-UHFFFAOYSA-N
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Patent
US05554630

Procedure details

4-Aminobiphenyl (15 g, 88.76 mmol)in toluene (250 ml) was added acetic anhydride (8.5 ml, 90 mmol). The mixture was stirred at ambient temperature for 1 hour. Following the reaction the mixture was poured into petroleum ether (500 ml), the product was filtered off, washed with petroleum ether and dried to yield 4-acetaminobiphenyl (18.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C1(C)C=CC=CC=1>[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)[C:14]([CH3:15])=[O:16]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
petroleum ether
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction the mixture
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(C(=O)C)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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